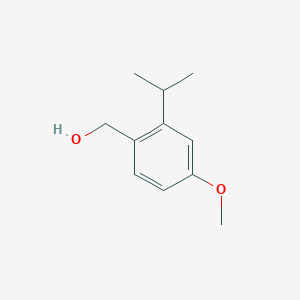

(2-Isopropyl-4-methoxyphenyl)methanol

Description

The exact mass of the compound (2-Isopropyl-4-methoxyphenyl)methanol is 180.115029749 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Isopropyl-4-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isopropyl-4-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIATOFLSPYTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251217 | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-42-7 | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-methoxy-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Isopropyl-4-methoxyphenyl)methanol: A Structurally-Promising Moiety for Drug Discovery

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and development, researchers often encounter chemical entities that, despite their intriguing structural features, remain largely unexplored in the scientific literature. (2-Isopropyl-4-methoxyphenyl)methanol (CAS 2121514-42-7) is one such compound. While commercially available, a comprehensive, publicly accessible repository of its synthesis, characterization, and biological activity is notably absent. This technical guide, therefore, ventures into a unique territory: to provide an in-depth, actionable resource for researchers by leveraging established chemical principles and drawing parallels from well-documented analogous structures. By presenting a combination of known data, plausible synthetic routes, and hypothesized biological relevance, this document aims to serve as a foundational launchpad for the scientific exploration of this promising, yet under-researched, molecule.

Core Compound Identification and Physicochemical Properties

(2-Isopropyl-4-methoxyphenyl)methanol is a substituted benzyl alcohol. Its structure incorporates a methoxy group and an isopropyl group on the benzene ring, functionalities that are prevalent in a variety of biologically active natural products and synthetic compounds. The strategic placement of these groups can significantly influence the molecule's steric and electronic properties, and by extension, its potential interactions with biological targets.

| Property | Value | Source |

| CAS Number | 2121514-42-7 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.25 g/mol | [1] |

| IUPAC Name | (2-isopropyl-4-methoxyphenyl)methanol | [1] |

| SMILES | COC1=CC=C(CO)C(C(C)C)=C1 | [1] |

| Purity (Typical) | ≥95% | [1] |

Proposed Synthetic Pathways and Experimental Protocols

Pathway 1: Reduction of 2-Isopropyl-4-methoxybenzaldehyde

The most direct route to (2-Isopropyl-4-methoxyphenyl)methanol is the reduction of the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

Caption: Proposed synthesis via reduction of the corresponding aldehyde.

Experimental Protocol: Reduction of 2-Isopropyl-4-methoxybenzaldehyde with Sodium Borohydride

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols without affecting other potentially sensitive functional groups. Methanol serves as a convenient protic solvent.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-4-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M).

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0°C until the pH is neutral and gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (2-Isopropyl-4-methoxyphenyl)methanol.

Pathway 2: Synthesis from 2-Isopropyl-4-methoxyphenol (A Thymol Analog)

A multi-step synthesis can be envisioned starting from a thymol analog, 2-isopropyl-4-methoxyphenol. This pathway involves a formylation reaction followed by reduction.

Caption: Hypothesized structure-activity relationships based on analogous compounds.

Conclusion and Future Directions

(2-Isopropyl-4-methoxyphenyl)methanol represents a chemical entity with significant, yet largely untapped, potential. While the current body of specific scientific literature is sparse, its structural relationship to well-studied and biologically active compounds like thymol provides a strong rationale for its investigation. This technical guide has sought to bridge the existing knowledge gap by providing plausible synthetic routes and a hypothesis-driven framework for exploring its potential applications in drug development.

It is our hope that this document will inspire and equip researchers to undertake the systematic synthesis, characterization, and biological evaluation of (2-Isopropyl-4-methoxyphenyl)methanol and its derivatives. Such studies are essential to unlock the full potential of this intriguing molecule and to determine its place in the ever-expanding arsenal of therapeutic agents.

References

-

Thymol analogues with antioxidant and L‐type calcium current inhibitory activity. (2025). Semantic Scholar. [Link]

-

(PDF) Thymol Chemistry: A Medicinal Toolbox. (2025). ResearchGate. [Link]

-

Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (n.d.). PMC. [Link]

-

Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. (2021). PMC. [Link]

-

Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. (n.d.). MDPI. [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC. [Link]

Sources

2-Isopropyl-4-methoxybenzyl alcohol chemical structure

An In-Depth Technical Guide to 2-Isopropyl-4-methoxybenzyl alcohol

This guide provides a comprehensive technical overview of 2-Isopropyl-4-methoxybenzyl alcohol, a substituted aromatic alcohol. For researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. Given the specificity of this isomer, this guide synthesizes information from related, well-documented analogs to provide a robust and scientifically grounded profile.

2-Isopropyl-4-methoxybenzyl alcohol is an organic compound featuring a benzene ring substituted with an isopropyl group at the second position, a methoxy group at the fourth, and a hydroxymethyl group at the first. It belongs to the class of benzyl alcohols, which are widely utilized as intermediates in organic synthesis. The presence of both an isopropyl group and a methoxy group on the aromatic ring influences its steric and electronic properties, making it a potentially valuable building block in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. While its direct applications are not as extensively documented as its isomers, such as 4-methoxybenzyl alcohol (anise alcohol), its unique substitution pattern warrants a detailed examination for novel applications.[1][2]

Chemical Identity and Physicochemical Properties

The structural uniqueness of 2-Isopropyl-4-methoxybenzyl alcohol dictates its chemical behavior and physical state. Below is a summary of its identity and a table of its predicted and known physicochemical properties, contrasted with related isomers for contextual understanding.

-

IUPAC Name: (2-isopropyl-4-methoxyphenyl)methanol

-

Molecular Formula: C₁₁H₁₆O₂

-

Molecular Weight: 180.24 g/mol

-

Canonical SMILES: CC(C)C1=C(C=C(C=C1)OC)CO

Table 1: Physicochemical Properties of 2-Isopropyl-4-methoxybenzyl alcohol and Related Isomers

| Property | 2-Isopropyl-4-methoxybenzyl alcohol (Predicted) | 4-Isopropylbenzyl alcohol[3][4] | 4-Methoxybenzyl alcohol[2][5][6] |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₀H₁₄O | C₈H₁₀O₂ |

| Molecular Weight | 180.24 g/mol | 150.22 g/mol | 138.17 g/mol [5][7] |

| Appearance | Colorless to pale yellow liquid (predicted) | Liquid | Solid or Liquid[5][6] |

| Boiling Point | ~270-280 °C (estimated) | 135-136 °C at 26 mmHg | 259 °C[2][6][8] |

| Melting Point | N/A (predicted liquid at STP) | N/A | 22-25 °C[2][8] |

| Density | ~1.05 g/mL at 25 °C (estimated) | 0.982 g/mL at 25 °C[4] | 1.113 g/mL at 25 °C[2][6][8] |

| Refractive Index | ~1.53 (estimated) | n20/D 1.519 | n20/D 1.544[2][6] |

| Solubility | Insoluble in water; Soluble in alcohols, ethers | Insoluble in water; miscible with alcohol, ether[4] | Insoluble in water; freely soluble in alcohol, ether[6] |

| LogP | ~2.5 (estimated) | 1.10 | 1.10[5] |

Proposed Synthesis Protocol

A plausible synthetic route for 2-Isopropyl-4-methoxybenzyl alcohol can be designed starting from commercially available 4-methoxytoluene. The following multi-step protocol outlines a logical pathway for its laboratory-scale synthesis.

Step 1: Friedel-Crafts Isopropylation of 4-Methoxytoluene

This initial step introduces the isopropyl group onto the aromatic ring. The methoxy group is an ortho-, para-director, and while some para-isopropylation might occur, the ortho-product is the desired intermediate.

-

To a stirred solution of 4-methoxytoluene and a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

-

Add 2-chloropropane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by slowly pouring the mixture into ice-water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate 2-isopropyl-5-methylanisole.

Step 2: Benzylic Bromination

The methyl group is converted to a bromomethyl group, which can then be hydrolyzed to the desired alcohol.

-

Dissolve the purified 2-isopropyl-5-methylanisole in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reflux the mixture, using a light source to facilitate the reaction, until all the starting material has been converted.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and then water.

-

Dry the organic layer and concentrate to yield the crude 2-(bromomethyl)-1-isopropyl-4-methoxybenzene.

Step 3: Hydrolysis to 2-Isopropyl-4-methoxybenzyl alcohol

The final step involves the conversion of the benzylic bromide to the corresponding alcohol.

-

Dissolve the crude benzylic bromide in a mixture of acetone and water.

-

Add a weak base, such as sodium bicarbonate, and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the mixture and remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to obtain 2-Isopropyl-4-methoxybenzyl alcohol.

Caption: Proposed multi-step synthesis of 2-Isopropyl-4-methoxybenzyl alcohol.

Predicted Spectroscopic Profile

The following is a prediction of the key spectroscopic features for 2-Isopropyl-4-methoxybenzyl alcohol, which are essential for its characterization.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.7-7.2 ppm). Due to the substitution pattern, they will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

-

Benzylic Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.7 ppm.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet at approximately 3.8 ppm.

-

Isopropyl Methine Proton (-CH(CH₃)₂, 1H): A septet around 3.0-3.3 ppm.

-

Isopropyl Methyl Protons (-CH(CH₃)₂, 6H): A doublet at approximately 1.2 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet with a variable chemical shift, which would disappear upon D₂O exchange.[9]

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the range of 110-160 ppm. The carbon bearing the methoxy group will be the most downfield.

-

Benzylic Carbon (-CH₂OH): A signal around 60-65 ppm.[9]

-

Methoxy Carbon (-OCH₃): A signal around 55 ppm.

-

Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around 28-32 ppm.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal around 22-24 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[9]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 180.

-

Major Fragmentation Patterns:

-

Loss of water (M-18) to give a peak at m/z = 162.

-

Benzylic cleavage to lose the hydroxyl group (M-17) giving a peak at m/z = 163.

-

Loss of the isopropyl group (M-43) resulting in a peak at m/z = 137.

-

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Isopropyl-4-methoxybenzyl alcohol is primarily dictated by the hydroxyl group.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde, using mild oxidizing agents like PCC, or further to the carboxylic acid with stronger agents like KMnO₄. This aldehyde could be a valuable fragrance component.

-

Esterification: It can undergo esterification with carboxylic acids or their derivatives to form esters, which may have applications as flavorings or in materials science.

-

Protection Chemistry: Similar to 4-methoxybenzyl alcohol, it could potentially be used to introduce a protecting group for alcohols and other functional groups in multi-step organic synthesis.[6]

The combination of the lipophilic isopropyl group and the polar methoxy and alcohol groups suggests potential applications as a specialty solvent or as an intermediate in the synthesis of pharmacologically active molecules.

Handling and Safety Considerations

While a specific safety data sheet for 2-Isopropyl-4-methoxybenzyl alcohol is not available, precautions should be based on the known hazards of its structural analogs, 4-isopropylbenzyl alcohol and 4-methoxybenzyl alcohol.

-

Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[3][10]

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[11]

This guide provides a foundational understanding of 2-Isopropyl-4-methoxybenzyl alcohol, leveraging established chemical principles and data from related compounds. It is intended to support further research and development activities involving this unique molecule.

References

- Vertex AI Search.

- Sigma-Aldrich. (2023, September 26).

- Sigma-Aldrich. (2025, November 6).

- Fisher Scientific. (2009, September 22).

- Horne, D. A. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.

- TCI Chemicals. (2018, October 3).

- NIST. 2-Methoxybenzyl alcohol, isopropyl ether - NIST WebBook.

- NIST. 2-Methoxybenzyl alcohol, isopropyl ether - NIST WebBook.

- Benchchem. Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide.

- Oregon State University.

- PubChem. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738.

- Sigma-Aldrich. 4-Methoxybenzyl alcohol 98 105-13-5.

- Chem-Impex. 4-Methoxybenzyl alcohol.

- ChemicalBook. (2026, January 13). 4-Methoxybenzyl alcohol | 105-13-5.

- MedChemExpress. 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent.

- NIST. 2-Methoxybenzyl alcohol - NIST WebBook.

- Benchchem. Technical Guide: 2,4-Dimethoxybenzyl Alcohol - Physicochemical Properties and Solubility Profile.

- Sigma-Aldrich. 4-Isopropylbenzyl alcohol 97 536-60-7.

- Google Patents. (2021). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.

- Wikipedia. Anisyl alcohol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxybenzyl alcohol | 105-13-5 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-异丙基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. phi.com [phi.com]

Technical Monograph: 4-Methoxy-2-(propan-2-yl)benzenemethanol

An in-depth technical guide on 4-Methoxy-2-(propan-2-yl)benzenemethanol , a specialized aromatic intermediate with significant potential in medicinal chemistry and fine fragrance synthesis.

Synonyms: 4-Methoxy-2-isopropylbenzyl alcohol; 2-Isopropyl-4-methoxybenzenemethanol; p-Cymen-7-ol analog (methoxy-substituted).

Executive Summary & Chemical Identity

4-Methoxy-2-(propan-2-yl)benzenemethanol is a trisubstituted benzene derivative characterized by a benzylic alcohol moiety, a methoxy ether group, and an isopropyl steric anchor. Structurally, it represents a hybrid between the anisyl alcohol and thymol/carvacrol scaffolds.

Its unique substitution pattern—placing the bulky isopropyl group ortho to the reactive hydroxymethyl group and the electron-donating methoxy group para to it—creates a specific electronic and steric environment. This makes it a high-value intermediate for constructing sterically congested pharmacophores and lipophilic antioxidants.

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values are often proprietary. The data below synthesizes calculated consensus values (ACD/Labs, EPISuite) and comparative data from structural analogs (e.g., 4-methoxybenzyl alcohol, thymol).

| Property | Value / Description | Confidence |

| Molecular Formula | C₁₁H₁₆O₂ | Exact |

| Molecular Weight | 180.24 g/mol | Exact |

| CAS Number | Not widely listed in public registries; often custom synthesized. | N/A |

| Appearance | Colorless to pale yellow viscous oil | High (Analog based) |

| Boiling Point | 275–285 °C (at 760 mmHg) | Est. (High) |

| LogP (Octanol/Water) | 2.4 – 2.8 | Est. (High) |

| Solubility | Insoluble in water; Miscible in EtOH, DCM, DMSO | High |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Exact |

Synthesis & Manufacturing Methodologies

Expertise & Causality: The synthesis of this compound is non-trivial due to the directing effects of the substituents. A direct functionalization of a pre-existing benzyl alcohol is risky due to oxidation sensitivity. The most robust, self-validating route utilizes 3-isopropylphenol as the starting scaffold, leveraging the strong para-directing effect of the methoxy group to install the benzylic carbon.

Protocol: The "Directed Formylation" Route

This workflow ensures regioselectivity, avoiding the formation of the unwanted 2-methoxy-4-isopropyl isomer.

Step 1: O-Methylation (Protection/Activation)

-

Reagents: 3-Isopropylphenol, Dimethyl Sulfate (DMS) or Iodomethane, K₂CO₃, Acetone.

-

Mechanism: Sₙ2 attack of the phenoxide on the methylating agent.[1]

-

Critical Control: Maintain anhydrous conditions to prevent hydrolysis of DMS.

-

Outcome: Yields 1-methoxy-3-isopropylbenzene (3-Isopropylanisole).

Step 2: Vilsmeier-Haack Formylation (Regioselective Installation)

-

Reagents: POCl₃, DMF (N,N-Dimethylformamide).[2]

-

Process:

-

Formation of the Vilsmeier reagent (chloroiminium ion) at 0°C.

-

Addition of 1-methoxy-3-isopropylbenzene.

-

Heating to 60–80°C.

-

-

Causality: The methoxy group is a stronger activator than the isopropyl group. The electrophile attacks para to the methoxy group (Position 4 relative to OMe, Position 6 relative to iPr).

-

Note: Steric hindrance from the isopropyl group at Position 2 (ortho to OMe) prevents substitution there.

-

-

Intermediate: 4-Methoxy-2-isopropylbenzaldehyde .

Step 3: Chemoselective Reduction

-

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.[3]

-

Protocol:

-

Dissolve aldehyde in MeOH.

-

Add NaBH₄ portion-wise at 0°C (Exothermic control).

-

Quench with dilute HCl.

-

-

Validation: Disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) in IR and appearance of broad OH stretch (~3400 cm⁻¹).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow and chemical transformations.

Figure 1: Step-wise synthesis ensuring correct regiochemistry via electronic directing effects.

Reactivity & Stability Profile

Understanding the reactivity of 4-Methoxy-2-(propan-2-yl)benzenemethanol is crucial for its use as an intermediate.

Benzylic Oxidation

The primary alcohol group is highly susceptible to oxidation.

-

Mild Oxidants (MnO₂): Yields the aldehyde (reverting to the precursor).

-

Strong Oxidants (KMnO₄/Jones): Yields 4-Methoxy-2-isopropylbenzoic acid .

-

Application: This allows the molecule to serve as a "masked" acid or aldehyde that can be revealed late-stage in a synthesis.

Electrophilic Aromatic Substitution (EAS)

The benzene ring remains activated.

-

Positions Available: The position meta to the methoxy group (and para to the isopropyl) is the most nucleophilic site remaining.

-

Risk: In acidic media (e.g., during deprotection), the ring may undergo unwanted sulfonation or nitration if not carefully controlled.

Ether Cleavage (Demethylation)

-

Reagents: BBr₃ or Pyridine·HCl.

-

Product: 4-Hydroxy-2-isopropylbenzyl alcohol (a derivative of 2-isopropyl-4-hydroxybenzyl alcohol).

-

Significance: This reveals a phenolic hydroxyl, significantly altering solubility and biological activity (increasing antioxidant potency).

Biological & Industrial Applications[2][4]

Pharmaceutical Research

This compound serves as a lipophilic linker in drug design.

-

SGLT2 Inhibitor Analogs: The substituted phenyl ring mimics the distal ring of gliflozin-class drugs, where the isopropyl group provides hydrophobic pocket filling and the methoxy group acts as a hydrogen bond acceptor.

-

Anti-inflammatory Agents: Structurally related to thymol, derivatives often exhibit COX-2 inhibitory potential. The benzyl alcohol moiety can be esterified with NSAIDs (e.g., Ibuprofen) to create prodrugs with reduced gastric irritation.

Fragrance & Flavor

-

Odor Profile: Likely possesses a mild, sweet, anisic-balsamic odor with herbaceous undertones (due to the isopropyl group).

-

Stability: Unlike simple aldehydes, the alcohol is resistant to autoxidation and discoloration, making it a stable heart-note ingredient.

Experimental Protocol: Self-Validating Purity Check

To ensure the integrity of this compound before use in sensitive biological assays:

-

H-NMR Diagnostic:

-

TLC System: Hexane:Ethyl Acetate (4:1). Stain with Anisaldehyde dip (heating required). The alcohol should appear as a distinct blue/violet spot.

Safety & Handling (GHS Classification)

Based on SAR (Structure-Activity Relationship) with Anisyl Alcohol and Isopropylbenzyl Alcohol.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Store under inert gas (Nitrogen/Argon) to prevent slow oxidation to the aldehyde.

-

Use chemical-resistant gloves (Nitrile) during handling.

-

References

-

PubChem. 4-Methoxybenzyl alcohol (Compound Summary).[5] National Library of Medicine. Available at: [Link][5]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications. Available at: [Link]

-

Tao, Z.L., et al. Synthesis of 3-isopropyl-4-methoxybenzyl alcohol via reduction. Supporting Information, Journal of the American Chemical Society. Available at: [Link]

Sources

An In-depth Technical Guide to (2-isopropyl-4-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-isopropyl-4-methoxyphenyl)methanol, a substituted benzyl alcohol of increasing interest in medicinal chemistry and organic synthesis. While specific literature on this compound is emerging, this document consolidates known information and provides inferred yet scientifically grounded insights into its synthesis, chemical behavior, and potential applications. By examining the roles of its constituent functional groups—the benzyl alcohol, the methoxy group, and the isopropyl group—we will explore its significance as a building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers, offering detailed experimental protocols, analytical methodologies, and a forward-looking perspective on the utility of this molecule.

Introduction: The Strategic Importance of Substituted Benzyl Alcohols

Benzyl alcohols are a class of organic compounds characterized by a phenyl group attached to a hydroxymethyl group (-CH₂OH).[1] Their versatile reactivity makes them crucial intermediates in a vast array of chemical syntheses.[2][3] In the realm of pharmaceutical development, the benzyl alcohol scaffold is a common feature in many active pharmaceutical ingredients (APIs), where it can serve as a key structural motif or a reactive handle for further molecular elaboration.[4][5]

The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile.[6] The methoxy group (-OCH₃) is a particularly prevalent substituent in natural products and approved drugs, often enhancing ligand-target binding, improving metabolic stability, and favorably modulating physicochemical properties.[6][7] Similarly, alkyl groups like isopropyl (-CH(CH₃)₂) can impact a molecule's stability, reactivity, and biological interactions by influencing its hydrophobic character and steric profile.[8]

This guide focuses specifically on (2-isopropyl-4-methoxyphenyl)methanol, a molecule that combines these key functional groups. We will delve into its chemical identity, propose a logical synthetic pathway, and discuss its potential as a valuable intermediate in drug discovery.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's identity is paramount for reproducible scientific research. This section provides the key identifiers and predicted properties for (2-isopropyl-4-methoxyphenyl)methanol.

Synonyms and Identifiers

To ensure clarity and facilitate literature searches, it is essential to be aware of the various names and identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (2-isopropyl-4-methoxyphenyl)methanol | [9] |

| CAS Number | 2121514-42-7 | [9] |

| Molecular Formula | C₁₁H₁₆O₂ | [9] |

| Molecular Weight | 180.25 g/mol | [9] |

| SMILES | COC1=CC=C(CO)C(C(C)C)=C1 | [9] |

| MDL Number | MFCD30737496 | [9] |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted based on its structure. These properties are crucial for anticipating its behavior in various experimental settings, from reaction conditions to analytical separations.

(Data in the following table is based on computational predictions and should be considered as estimates.)

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates moderate lipophilicity, which can influence membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Suggests good potential for oral bioavailability based on Veber's rules. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding, a key interaction in ligand-receptor binding. |

| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. |

| Boiling Point | ~270-280 °C | Important for purification by distillation and for assessing thermal stability. |

| Refractive Index | ~1.53 | Useful for characterization and purity assessment. |

Synthesis of (2-isopropyl-4-methoxyphenyl)methanol

A robust and reproducible synthetic route is the cornerstone of utilizing any chemical building block. Given the structure of (2-isopropyl-4-methoxyphenyl)methanol, the most logical and efficient synthetic strategy is the reduction of the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde.

Proposed Synthetic Pathway: Reduction of 2-isopropyl-4-methoxybenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and well-established transformation in organic chemistry.

Caption: Proposed synthesis of (2-isopropyl-4-methoxyphenyl)methanol.

This reaction can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common choice due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a step-by-step methodology for the synthesis of (2-isopropyl-4-methoxyphenyl)methanol from 2-isopropyl-4-methoxybenzaldehyde.

Materials:

-

2-isopropyl-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-4-methoxybenzaldehyde (1.0 eq) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with two more portions of dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude (2-isopropyl-4-methoxyphenyl)methanol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the synthesis can be validated by comparing the analytical data (¹H NMR, ¹³C NMR, and MS) of the purified product with the expected spectra for (2-isopropyl-4-methoxyphenyl)methanol.

Key Reactions and Derivatives in Drug Development

The utility of (2-isopropyl-4-methoxyphenyl)methanol as a building block lies in the reactivity of its primary alcohol functionality. This allows for its conversion into a variety of other functional groups, which is a common strategy in the synthesis of complex drug molecules.

Conversion to a Good Leaving Group: Tosylation

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Converting it to a tosylate (-OTs) dramatically enhances its leaving group ability, making the molecule susceptible to a wide range of nucleophilic attacks.[10][11]

Caption: Tosylation and subsequent nucleophilic substitution.

Experimental Protocol: Tosylation of (2-isopropyl-4-methoxyphenyl)methanol [12][13]

Materials:

-

(2-isopropyl-4-methoxyphenyl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dry)

-

Dichloromethane (DCM, dry)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve (2-isopropyl-4-methoxyphenyl)methanol (1.0 eq) in dry dichloromethane and add dry pyridine (1.5 eq). Cool the mixture to 0 °C.

-

Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dry dichloromethane to the cooled reaction mixture.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude tosylate by recrystallization or flash column chromatography.

Esterification: Formation of Bio-labile Linkers

Esterification of the benzylic alcohol can be used to introduce ester functionalities, which can act as prodrug moieties that are cleaved in vivo to release the active drug.[14][15]

Experimental Protocol: Fischer-Speier Esterification [16]

Materials:

-

(2-isopropyl-4-methoxyphenyl)methanol

-

Carboxylic acid of interest

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (2-isopropyl-4-methoxyphenyl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.

-

Catalysis and Reaction: Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up:

-

Cool the reaction mixture and wash with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Purify the resulting ester by flash column chromatography.

Analytical Characterization

Accurate and thorough characterization is essential to confirm the identity and purity of (2-isopropyl-4-methoxyphenyl)methanol and its derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons, the benzylic CH₂ protons, the methoxy group protons, and the isopropyl group protons.[17][18]

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

Chromatographic Methods

-

Gas Chromatography (GC): Can be used to assess the purity of the compound and to monitor reaction progress.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development.[22][23]

Potential Applications in Drug Discovery and Development

While there are no widely reported specific applications for (2-isopropyl-4-methoxyphenyl)methanol in approved drugs to date, its structural motifs suggest significant potential as a building block in medicinal chemistry.

Role of the Methoxy and Isopropyl Groups

-

Methoxy Group: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and its interaction with biological targets. It can also block a potential site of metabolism, thereby increasing the metabolic stability of a drug candidate.[6][24]

-

Isopropyl Group: The bulky and lipophilic isopropyl group can provide steric hindrance that may influence binding selectivity and metabolic stability. It can also engage in hydrophobic interactions within a receptor's binding pocket, potentially increasing potency.[8]

A Versatile Scaffold for Library Synthesis

As demonstrated in the previous sections, the benzylic alcohol of (2-isopropyl-4-methoxyphenyl)methanol is a versatile handle for chemical modification. This makes it an excellent starting material for the synthesis of compound libraries for high-throughput screening. By converting the alcohol to a tosylate or other activated intermediate, a wide range of nucleophiles can be introduced, leading to a diverse set of new chemical entities.

Conclusion

(2-isopropyl-4-methoxyphenyl)methanol is a promising, yet underexplored, building block for organic synthesis and drug discovery. Its synthesis via the reduction of the corresponding aldehyde is straightforward, and its primary alcohol functionality allows for a wide range of subsequent chemical transformations. The combination of a reactive benzylic alcohol with the modulating effects of the methoxy and isopropyl groups makes this molecule a valuable tool for medicinal chemists seeking to develop novel therapeutics with optimized properties. This technical guide provides a solid foundation of knowledge and practical protocols to facilitate the exploration and utilization of (2-isopropyl-4-methoxyphenyl)methanol in the scientific community.

References

- An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. Benchchem. [URL: https://www.benchchem.com/application-notes/an-in-depth-technical-guide-to-the-synthesis-of-benzyl-tosylate-from-benzyl-alcohol-and-p-toluenesulfonyl-chloride]

- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.

- Technical Support Center: Optimizing Reaction Conditions for Benzyl Ester Formation. Benchchem. [URL: https://www.benchchem.

- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8898939/]

- HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-benzyl-alcohol/]

- (2-Isopropyl-4-methoxyphenyl)methanol 95%. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/N27665.html]

- Benzyl Esters. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/benzyl-esters.htm]

- The role of the methoxy group in approved drugs. ResearchGate. [URL: https://www.researchgate.net/publication/380208170_The_role_of_the_methoxy_group_in_approved_drugs]

- The role of the methoxy group in approved drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38781921/]

- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [URL: https://www.mdpi.com/1420-3049/16/7/5665]

- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2335198]

- Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. [URL: https://www.chromatographytoday.

- (2-Isopropyl-4-methoxyphenyl)methanol. CymitQuimica. [URL: https://www.cymitquimica.com/en/p/10-F633298/(2-isopropyl-4-methoxyphenyl)methanol]

- Analytical Method Validation: Benzyl Alcohol. [URL: https://arlok.

- (2-Isopropyl-4-methoxyphenyl)methanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob947289166]

- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [URL: https://www.researchgate.net/publication/239535508_Esterification_of_Sterically_Hindered_Alcohols_Using_Benzotriazole_Esters_a]

- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/gas-chromatographymass-spectrometric-determination-of-benzyl-alcohol-in-injectable-suspensions.pdf]

- The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v68-450]

- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. ResearchGate. [URL: https://www.researchgate.net/publication/322434033_Environmentally_benign_un-catalyzed_esterification_of_alcohols_under_solvent-free_condition_using_acetyl_chloride]

- BENZYL ALCOHOL. [URL: https://www.chemicalland21.com/industrialchem/solalc/BENZYL%20ALCOHOL.htm]

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [URL: https://drughunter.com/flash-talks/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery]

- The synthesis and methanolysis of benzyl tosylates: An advanced organic chemistry laboratory experiment. [URL: https://datapdf.

- Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5442340/]

- In Situ Activation of Benzyl Alcohols with XtalFluor-E - Supporting Information. [URL: https://sylvaincanesi.ca/wp-content/uploads/2016/09/ol-2011-030584_si_001.pdf]

- Ester synthesis by esterification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [URL: https://www.omicsonline.org/open-access/the-role-of-alkyl-groups-in-organic-chemistry-and-drug-design-119107.html]

- CHM 244 Lab Practical- Grignard Reactions. [URL: https://sites.udel.edu/chem244/files/2021/09/CHM-244-Lab-Practical-Grignard-Reactions.pdf]

- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630704/]

- What is the mechanism of Benzyl Alcohol?. Patsnap Synapse. [URL: https://www.patsnap.

- The Grignard Reaction Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.com/grignard-reaction-mechanism/]

- 3.4.2 – Grignard Reactions with Carbonyls. Open Library Publishing Platform. [URL: https://openlibrary.ecampusontario.ca/catalogue/item/?id=f9535f29-374c-4de2-8a9d-daeafd11ffd5/view/28/text/xhtml/chapter3-4-2.xhtml]

- Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. [URL: https://www.imedpub.

- Reactions of Grignard Reagents. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]

- Benzyl alcohol. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzyl_alcohol]

- Grignard Reagents. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/substance/grignardreagents]

- Benzyl alcohol(100-51-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/100-51-6_1HNMR.htm]

- Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01053a613]

- What Is Benzyl Alcohol Used For. Zhejiang Zancheng Life Sciences Ltd. [URL: https://www.zancheng-lifesciences.com/news/what-is-benzyl-alcohol-used-for-55823059.html]

- WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound. Google Patents. [URL: https://patents.google.

- Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. [URL: https://www.researchgate.

- Benzyl alcohol. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100516]

- Benzyl alcohol - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/Jw8ZkgL8iOR]

- Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-(2-amino-4-methoxyphenyl)methanol-in-pharmaceutical-synthesis]

- Reduction of Carbonyl Compounds to the Corresponding Alcohols with Isopropanol on Dehydrated Alumina under Microwave Irradiation. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. manavchem.com [manavchem.com]

- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 4. tpcj.org [tpcj.org]

- 5. zanchenglife.com [zanchenglife.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. omicsonline.org [omicsonline.org]

- 9. (2-Isopropyl-4-methoxyphenyl)methanol 95% | CAS: 2121514-42-7 | AChemBlock [achemblock.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzyl Esters [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ewai-group.com [ewai-group.com]

- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 22. helixchrom.com [helixchrom.com]

- 23. arlok.com [arlok.com]

- 24. drughunter.com [drughunter.com]

Technical Deep Dive: Isopropyl-Substituted Anisyl Alcohol Isomers

Executive Summary

The modification of Anisyl Alcohol (4-methoxybenzyl alcohol) with isopropyl substituents represents a critical strategy in medicinal chemistry and fragrance synthesis. By introducing a bulky, lipophilic isopropyl group onto the benzene ring, researchers can modulate the LogP (partition coefficient), enhance metabolic stability against benzylic oxidation, and alter the binding affinity of the pharmacophore.

This guide focuses on the synthesis, characterization, and application of the two most chemically significant regioisomers:

-

3-Isopropyl-4-methoxybenzyl alcohol (Proximal steric block).

-

2-Isopropyl-4-methoxybenzyl alcohol (Ortho-benzylic steric block).

Structural Landscape & Isomerism

Understanding the regiochemistry is prerequisite to synthesis. The parent molecule, p-anisyl alcohol, possesses a

| Isomer Nomenclature | Structure Description | Key Feature |

| Isomer A: 3-Isopropyl-4-methoxybenzyl alcohol | Isopropyl group at C3 (ortho to methoxy). | Electronic Synergist: The isopropyl group increases electron density near the ether oxygen, affecting hydrogen bond acceptance capability. |

| Isomer B: 2-Isopropyl-4-methoxybenzyl alcohol | Isopropyl group at C2 (ortho to hydroxymethyl). | Steric Gatekeeper: The isopropyl group creates significant steric hindrance around the benzylic alcohol, retarding metabolic oxidation to the aldehyde. |

Decision Matrix: Isomer Identification

The following DOT diagram illustrates the logic flow for distinguishing these isomers using

Figure 1: NMR logic flow for distinguishing regioisomers based on coupling constants and Nuclear Overhauser Effect (NOE).

Synthetic Strategies

The synthesis of these isomers requires high regioselectivity. Direct alkylation of anisyl alcohol is prone to poly-alkylation and polymerization. Therefore, a Stepwise Functionalization Approach is the authoritative standard.

Workflow: Synthesis of 3-Isopropyl-4-methoxybenzyl alcohol

This route utilizes the Vilsmeier-Haack formylation , capitalizing on the strong para-directing effect of the methoxy group to install the aldehyde precursor regioselectively.

Reaction Pathway Diagram[1][2]

Figure 2: Synthetic pathway from 2-isopropylphenol to the target alcohol via Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Objective: Reduction of 3-isopropyl-4-methoxybenzaldehyde to 3-isopropyl-4-methoxybenzyl alcohol.

Rationale: Sodium borohydride (

Materials:

-

3-Isopropyl-4-methoxybenzaldehyde (10.0 mmol)

-

Sodium Borohydride (

) (15.0 mmol, 1.5 eq) -

Methanol (anhydrous, 20 mL)

-

HCl (1M, for quenching)[1]

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the aldehyde in 20 mL of anhydrous methanol. Cool to 0°C using an ice bath.

-

Addition: Add

(15.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the alcohol spot ( -

Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of water, followed by dropwise addition of 1M HCl until pH

6. This decomposes the borate complex. -

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: The crude product is typically

pure. If necessary, purify via silica gel flash chromatography.

Physicochemical Properties & Applications

The introduction of the isopropyl group significantly alters the physicochemical profile compared to the parent anisyl alcohol.

Data Comparison Table

| Property | Anisyl Alcohol (Parent) | 3-Isopropyl-Anisyl Alcohol | Implication |

| Molecular Weight | 138.16 g/mol | 180.25 g/mol | Increased molecular bulk. |

| LogP (Calc) | ~1.1 | ~2.4 | Enhanced Lipophilicity: Improved membrane permeability for topical formulations [1]. |

| Boiling Point | 259°C | ~285°C | Lower volatility, acting as a fixative in fragrance blends. |

| Metabolic Fate | Rapid oxidation to Anisic Acid | Delayed oxidation | Steric hindrance at C3 slows P450 enzymatic degradation. |

Pharmacological Relevance

In drug development, this isomer is often investigated as a bioisostere for tyrosine derivatives or as a linker in PROTACs (Proteolysis Targeting Chimeras). The isopropyl group restricts bond rotation, potentially locking the molecule into a bioactive conformation that the flexible parent alcohol cannot maintain [2].

Furthermore, derivatives of isopropyl-substituted anisoles have shown efficacy in modulating beta-adrenergic receptors, where the bulky alkyl group influences receptor subtype selectivity [3].

References

-

National Institutes of Health (NIH). (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]

-

PrepChem. (2018). Preparation of 3-methoxybenzyl alcohol and derivatives. Retrieved from [Link]

-

Symrise. (2023). Anisyl Alcohol: Technical Data Sheet and Fragrance Applications. Retrieved from [Link]

Sources

Understanding the Hazard Profile: An Evidence-Based Approach

An In-depth Technical Guide to the Safe Handling of (2-Isopropyl-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of (2-Isopropyl-4-methoxyphenyl)methanol (CAS No. 2121514-42-7). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related aromatic alcohols and substituted phenols, alongside established principles of laboratory safety, to provide a robust framework for risk assessment and control.

(2-Isopropyl-4-methoxyphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a hydroxylmethyl group and an isopropyl group on a methoxy-substituted benzene ring, suggests a toxicological profile that warrants careful handling. While specific data for this compound is limited, an analysis of its constituent functional groups and related molecules allows for a scientifically grounded hazard assessment.

GHS Classification (Inferred)

Based on data from analogous compounds, the following Globally Harmonized System (GHS) classification is inferred. It is crucial to handle the compound as if it possesses these hazards until specific toxicological data becomes available.

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] | Benzyl alcohol and many substituted phenols exhibit moderate acute oral toxicity.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5] | Phenolic compounds are known skin irritants. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4][5] | Aromatic alcohols and phenols are generally irritating to the eyes.[3] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][5] | Vapors or aerosols of aromatic compounds can irritate the respiratory tract.[2][5] |

Toxicological Insights: The "Why" Behind the Hazards

The primary hazards associated with (2-Isopropyl-4-methoxyphenyl)methanol are likely driven by the phenolic and benzyl alcohol moieties.

-

Oral Toxicity: Ingestion can lead to gastrointestinal irritation. Systemic absorption may occur, although the toxicokinetics are unknown. The principle of minimizing oral exposure through strict hygiene practices is paramount.[1][3]

-

Dermal and Ocular Irritation: Phenolic compounds can denature proteins, leading to skin and eye irritation. Prolonged or repeated skin contact may lead to dermatitis. The methoxy and isopropyl groups may influence the lipophilicity of the molecule, potentially affecting its dermal absorption.

-

Respiratory Irritation: While the vapor pressure of this compound is expected to be low at room temperature, heating or aerosolization could generate vapors or mists that may irritate the respiratory tract.[2][5]

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize risks.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating the compound may not be feasible. However, consider if a less hazardous analogue could be used.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

-

Chemical Fume Hood: All work with (2-Isopropyl-4-methoxyphenyl)methanol, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

-

Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

-

Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[7][8][9][10]

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical to prevent contact with (2-Isopropyl-4-methoxyphenyl)methanol.[11]

| PPE Type | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11] A face shield should be worn when there is a significant splash hazard. | Protects against splashes and aerosols, preventing serious eye irritation. |

| Hand Protection | Chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12] | Prevents inhalation of vapors or aerosols. |

Glove Selection: A Critical Choice

The choice of glove material is crucial for adequate protection. While specific breakthrough time data for (2-Isopropyl-4-methoxyphenyl)methanol is unavailable, recommendations can be made based on its chemical class (aromatic alcohol).

-

Recommended:

-

Good for Splash Protection (short-term use):

-

Not Recommended:

-

Latex: Generally offers poor resistance to many organic solvents.

-

Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

Safe Handling and Storage: Best Practices

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and accidents.

Handling

-

Work in a well-ventilated area, preferably a chemical fume hood.[6]

-

Avoid contact with skin and eyes.[3]

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from heat, sparks, and open flames. While not expected to be highly flammable, it is a combustible organic compound.[1]

-

Use non-sparking tools when handling larger quantities.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids. Phenols are incompatible with strong reducing substances, and heat is generated by the acid-base reaction between phenols and bases.

-

Store below shoulder height to minimize the risk of dropping and breaking containers.[15]

Emergency Procedures: Preparedness is Key

Accidents can happen, and being prepared is crucial for a safe outcome.

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: A decision tree for responding to a chemical spill.

For a small, incidental spill:

-

Alert others in the immediate area.[16]

-

Don appropriate PPE , including gloves, goggles, and a lab coat.[17]

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[18] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[19]

-

Clean the spill area with soap and water.

-

Dispose of all contaminated materials as hazardous waste.[17]

For a large spill:

-

Evacuate the immediate area and alert others.[16]

-

Close the laboratory doors to confine the vapors.

-

Call your institution's emergency response team.

-

If safe to do so, increase ventilation by opening the fume hood sash.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][20]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[20]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][20]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][20]

Waste Disposal

All waste containing (2-Isopropyl-4-methoxyphenyl)methanol must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[21][22]

-

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[23]

-

Segregation: Do not mix this waste with incompatible materials.[23] Store waste in a designated satellite accumulation area.

-

Containers: Use appropriate, leak-proof, and sealed containers for waste collection.[24]

Conclusion

References

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

-

Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

-

MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

-

The University of Chicago. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. [Link]

-

The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

-

The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

-

Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]

-

Barnes & Noble. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

-

J. J. Keller. (n.d.). NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. [Link]

-

Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

-

University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. [Link]

-

National Science Teaching Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]

-

University of Nebraska-Lincoln. (2024, July). Personal Protective Equipment for Chemical Exposures. Environmental Health and Safety. [Link]

-

Szabo-Scandic. (n.d.). 3-Isopropylphenol - Safety Data Sheet. [Link]

-

AIBON SAFETY. (2024, September 25). Quick Look At Types Of Hazardous Chemical Gloves. [Link]

-

International Enviroguard. (2025, April 22). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?[Link]

-

University of California, Berkeley. (n.d.). 3.4.3 Types of Gloves. Environment, Health and Safety. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Propyl and butyl phenols - Evaluation statement. [Link]

-

PubChem. (n.d.). 3-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

-

American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl phenol. [Link]

-

Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. [Link]

-

University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

-

Merck. (2025, December 6). SAFETY DATA SHEET Benzyl Alcohol Formulation. [Link]

-

McGill University. (n.d.). Chemical waste. Hazardous Waste Management. [Link]

-

Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]

-

University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

-

ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet for Benzyl Alcohol. [Link]

-

The University of Sheffield. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzyl alcohol. [Link]

-

University of California, Los Angeles. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Link]

-

Vanderbilt University. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Environmental Health and Safety. [Link]

-

Government of Canada. (2024, January 12). Substituted Phenols Group - information sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives. [Link]

-

New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]

Sources

- 1. 2-isopropyl phenol, 88-69-7 [thegoodscentscompany.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. redox.com [redox.com]

- 4. chemsupply.com.au [chemsupply.com.au]

- 5. 3-Methoxybenzyl alcohol | C8H10O2 | CID 81437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 7. osha.gov [osha.gov]

- 8. mastercontrol.com [mastercontrol.com]

- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]

- 10. compliancy-group.com [compliancy-group.com]

- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 12. ehs.unl.edu [ehs.unl.edu]

- 13. aibonsafety.com [aibonsafety.com]

- 14. 3.4.3 Types of Gloves | Environment, Health and Safety [ehs.cornell.edu]

- 15. nottingham.ac.uk [nottingham.ac.uk]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. ccny.cuny.edu [ccny.cuny.edu]

- 18. acs.org [acs.org]

- 19. ehs.utk.edu [ehs.utk.edu]

- 20. fishersci.com [fishersci.com]

- 21. acs.org [acs.org]

- 22. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 23. canterbury.ac.nz [canterbury.ac.nz]

- 24. ptb.de [ptb.de]

A Comprehensive Technical Guide to (2-Isopropyl-4-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Introduction

(2-Isopropyl-4-methoxyphenyl)methanol, with a molecular formula of C₁₁H₁₆O₂ and a CAS number of 2121514-42-7, is an aromatic alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring an isopropyl group and a methoxy moiety on the phenyl ring, offers unique steric and electronic properties that are valuable in the design of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its commercial availability, synthesis, purification, and detailed analytical characterization.

Commercial Availability and Vendor Specifications

The procurement of high-quality starting materials is a cornerstone of successful research and development. (2-Isopropyl-4-methoxyphenyl)methanol is available from several reputable chemical vendors, typically at a purity of 95% or greater. When selecting a vendor, it is crucial to consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the technical documentation provided, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a comparative table of leading suppliers for (2-Isopropyl-4-methoxyphenyl)methanol:

| Vendor | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AOBChem-AOB947289166 | Not specified | Inquire |

| Advanced ChemBlocks | N27665 | 95% | 250 mg, 1 g |

| CymitQuimica (Fluorochem) | 10-F633298 | ≥95% | 250 mg, 500 mg |

Note: Pricing and availability are subject to change. It is recommended to contact the vendors directly for the most current information. A thorough review of the vendor-supplied CoA is essential to confirm that the material meets the specific requirements of your intended application.

Synthesis and Purification

While commercially available, an in-house synthesis of (2-Isopropyl-4-methoxyphenyl)methanol may be desirable for various reasons, including cost-effectiveness for large-scale needs or the desire for specific purity profiles. Two common synthetic routes are the reduction of the corresponding aldehyde and a Grignard reaction.

Synthesis via Reduction of 2-Isopropyl-4-methoxybenzaldehyde

A reliable method for the synthesis of (2-Isopropyl-4-methoxyphenyl)methanol is the reduction of 2-isopropyl-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]

Reaction Scheme:

Figure 1: Synthesis of (2-Isopropyl-4-methoxyphenyl)methanol via reduction.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 2-isopropyl-4-methoxybenzaldehyde (1 equivalent) in methanol.

-

Reaction: Cool the solution in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise to control the exothermic reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously add water to quench the excess NaBH₄.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography

The crude (2-Isopropyl-4-methoxyphenyl)methanol can be purified to a high degree using silica gel column chromatography.[4]

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-